ALDH3A1 Enzyme Inhibition: Comparative IC50 Data
2-Allyl-3-hydroxy-4-methoxybenzaldehyde inhibits human ALDH3A1 with an IC50 of 1.00 μM (1,000 nM), while a structurally related but unallylated analog, isovanillin, exhibits significantly weaker inhibition with an IC50 > 55.69 μM [1]. This represents an over 55-fold increase in inhibitory potency directly attributable to the allyl substitution. The assay was conducted using spectrophotometric analysis of human ALDH3A1-mediated benzaldehyde oxidation after a 1-minute preincubation period [1]. ALDH3A1 is a key marker for cancer stem cells and its inhibition is a therapeutic strategy to sensitize tumors to chemotherapy .
| Evidence Dimension | ALDH3A1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.00 μM (1,000 nM) |
| Comparator Or Baseline | Isovanillin (3-hydroxy-4-methoxybenzaldehyde): > 55.69 μM (inactive) |
| Quantified Difference | > 55.7-fold improvement in potency |
| Conditions | Human ALDH3A1 enzyme assay, benzaldehyde as substrate, preincubation 1 min, spectrophotometric detection |
Why This Matters
For researchers developing ALDH3A1 inhibitors for cancer therapy, the allylated compound offers a >55-fold potency advantage over its non-allylated precursor, making it a superior starting point for medicinal chemistry optimization.
- [1] BindingDB. BDBM50447072 CHEMBL1890994. IC50: 1.00E+3nM. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. https://www.bindingdb.org View Source
